Propargyl acetate

Description

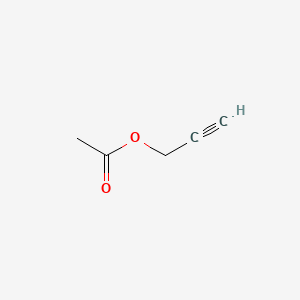

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

prop-2-ynyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O2/c1-3-4-7-5(2)6/h1H,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIZZXCJMFIGMON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20211757 | |

| Record name | 2-Propyn-1-ol, acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20211757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

627-09-8 | |

| Record name | 2-Propyn-1-ol, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=627-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propyn-1-ol, acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propyn-1-ol, acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20211757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propargyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Propargyl acetate can be synthesized through the esterification of propargyl alcohol with acetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, this compound can be produced using continuous flow reactors to optimize the reaction conditions and increase the yield. The process involves the continuous feeding of propargyl alcohol and acetic acid into the reactor, along with the catalyst. The reaction mixture is then heated to the desired temperature, and the product is continuously removed from the reactor to prevent the formation of by-products.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the acetate group is replaced by other nucleophiles. For example, the reaction with sodium azide can produce propargyl azide.

Oxidation Reactions: this compound can be oxidized to form propargyl aldehyde or propargyl ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions: The compound can be reduced to form propargyl alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium azide, potassium cyanide, and other nucleophiles.

Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Major Products Formed:

Substitution: Propargyl azide, propargyl cyanide.

Oxidation: Propargyl aldehyde, propargyl ketone.

Reduction: Propargyl alcohol.

Applications De Recherche Scientifique

Medicinal Chemistry

Anti-Tuberculosis Activity

Propargyl acetate derivatives have been synthesized and evaluated for their anti-tuberculosis properties. A study focused on the design of eight novel this compound derivatives that were tested against Mycobacterium tuberculosis (Mtb). The results indicated that certain derivatives exhibited significant inhibitory activity against Mtb, highlighting their potential as novel anti-tubercular agents. Specifically, compounds 11, 12, 15, 17, and 18 showed promising activity against M. bovis .

Organic Synthesis

Carboxylation Reactions

Propargyl acetates can be converted into carboxylic acids under mild conditions using cobalt catalysts. A study demonstrated the carboxylation of various propargyl acetates with carbon dioxide at room temperature, yielding high isolated yields of the corresponding carboxylic acids. The effectiveness of different catalysts was evaluated, showing that cobalt complexes significantly enhanced the reaction efficiency .

| Catalyst | Yield (%) | Comments |

|---|---|---|

| CoI2(phen) | High | Effective for secondary alcohol-derived acetates |

| NiBr2(bpy) | Low | Not efficient |

| CoI2(bpy) | Moderate | Good for tertiary alcohol-derived acetates |

Catalysis

Hydration Reactions

In a significant advancement in organic synthesis, propargyl acetates have been utilized in gold-catalyzed hydration reactions. This process led to the successful synthesis of actinopolymorphol B, demonstrating the utility of this compound as a key intermediate in complex natural product synthesis .

Propargylic Substitution Reactions

this compound plays a crucial role in propargylic substitution reactions, which have gained attention for their ability to facilitate nucleophilic displacement. Recent advancements have highlighted the use of various Lewis acid and transition metal catalysts to enhance these reactions. The nucleophilic character of the alkyne moiety allows for diverse synthetic transformations .

Case Studies

Case Study: Synthesis of Natural Products

The application of this compound in synthesizing natural products has been exemplified by its use in the hydration reaction leading to actinopolymorphol B. The process involved the regioselective hydration of this compound under gold catalysis, showcasing its effectiveness in complex molecule construction .

Case Study: Development of Anti-Tubercular Agents

A detailed investigation into the anti-tubercular potential of this compound derivatives resulted in several promising candidates for further development as therapeutic agents against tuberculosis. The structure-activity relationship (SAR) studies provided insights into how modifications to the this compound structure could enhance biological activity .

Mécanisme D'action

The mechanism of action of propargyl acetate involves its ability to undergo nucleophilic substitution and addition reactions. The propargyl group, with its carbon-carbon triple bond, is highly reactive and can participate in various chemical transformations. The acetate group can be easily replaced by other nucleophiles, making this compound a versatile intermediate in organic synthesis. The compound can also form complexes with transition metals, which can further enhance its reactivity and facilitate catalytic reactions.

Comparaison Avec Des Composés Similaires

Propargyl acetate can be compared with other similar compounds such as propargyl alcohol, propargyl bromide, and propargyl chloride. These compounds share the propargyl group but differ in their functional groups and reactivity.

Propargyl Alcohol: Contains a hydroxyl group instead of an acetate group. It is less reactive in nucleophilic substitution reactions but can undergo oxidation and reduction reactions.

Propargyl Bromide: Contains a bromine atom instead of an acetate group. It is more reactive in nucleophilic substitution reactions due to the presence of the bromine leaving group.

Propargyl Chloride: Similar to propargyl bromide but with a chlorine atom. It is also highly reactive in nucleophilic substitution reactions.

Uniqueness of this compound: this compound is unique due to its combination of the propargyl group and the acetate group, which allows it to participate in a wide range of chemical reactions. Its versatility as an intermediate in organic synthesis makes it a valuable compound in both research and industrial applications.

Activité Biologique

Propargyl acetate is an organic compound that has garnered attention for its diverse biological activities, particularly in the context of drug development and synthetic chemistry. This article explores the biological activity of this compound, focusing on its potential as an anti-tubercular agent, its role in synthetic methodologies, and its interactions with various biological systems.

1. Overview of this compound

This compound (chemical formula: C₄H₄O₂) is an acetylenic compound featuring a propargyl group attached to an acetate moiety. Its structural characteristics allow it to participate in various chemical reactions, making it a versatile building block in organic synthesis.

2.1 Anti-Tubercular Activity

Research has highlighted the anti-tubercular potential of this compound derivatives. A study synthesized several this compound derivatives and evaluated their efficacy against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. The results indicated that certain derivatives exhibited significant anti-tubercular activity, suggesting their potential as novel therapeutic agents.

Key Findings:

- Compounds Evaluated: Eight this compound derivatives were synthesized and tested.

- Activity Results: Compounds 11, 12, 15, 17, and 18 demonstrated promising activity against M. bovis and were characterized for further development into anti-tubercular drugs .

- Mechanism of Action: The study suggested that structural modifications in the propargyl group could enhance biological activity, emphasizing the importance of hydrophobicity and functional group positioning .

2.2 Synthesis and Chemical Reactions

This compound serves as an important precursor in various synthetic pathways, including:

- Borylation Reactions: An iron-catalyzed borylation method utilizing propargylic acetates has been developed to synthesize allenylboronates, showcasing its utility in creating complex molecules .

- Hydration Reactions: Gold-catalyzed hydration of propargyl acetates has been employed to synthesize actinopolymorphol B, illustrating its role in natural product synthesis .

- Carboxylation Reactions: Propargyl acetates have been successfully converted to carboxylic acids under mild conditions, expanding their applicability in organic synthesis .

Case Study 1: Synthesis of Anti-Tubercular Agents

A comprehensive study focused on synthesizing a series of this compound derivatives aimed at combating tuberculosis. The research involved:

- Synthesis Methodology: Utilizing various acid anhydrides with propargyl alcohols under acidic conditions.

- Biological Evaluation: The synthesized compounds were subjected to anti-tuberculosis testing against both drug-sensitive and multidrug-resistant strains.

| Compound | Activity Against Mtb (MIC µg/mL) |

|---|---|

| 3a | 125 |

| 3b | 100 |

| 3g | 75 |

| 11 | 3.87 |

| 12 | 5 |

The results indicated that some derivatives exhibited significantly lower Minimum Inhibitory Concentrations (MIC), highlighting their potential as effective anti-tubercular agents .

Case Study 2: Synthesis of Allenylboronates

In another study, researchers explored the iron-catalyzed borylation of propargylic acetates:

- Objective: To develop a straightforward method for synthesizing allenylboronates.

- Results: The reaction demonstrated high selectivity and efficiency, yielding products suitable for further functionalization.

4. Conclusion

This compound is a compound of considerable interest due to its biological activities and versatility in synthetic chemistry. Its derivatives show promise as anti-tubercular agents, with ongoing research aimed at elucidating their mechanisms of action and optimizing their structures for enhanced activity. Furthermore, its role in various chemical reactions underscores its significance as a building block in organic synthesis.

Analyse Des Réactions Chimiques

Example Derivatives and Yields:

| Derivative | R<sup>1</sup> | R<sup>2</sup> | Yield (%) |

|---|---|---|---|

| 3a | H | CH<sub>3</sub> | 65 |

| 3b | CH<sub>3</sub> | C<sub>6</sub>H<sub>5</sub> | 72 |

| 3c | C<sub>2</sub>H<sub>5</sub> | CF<sub>3</sub> | 70 |

NMR data for 3a :

Gold-Catalyzed Hydration

Au(I) complexes promote Markovnikov-selective hydration of halo-substituted propargyl acetates via a water-assisted mechanism:

-

Mechanism :

-

1,5-exo-dig cycloaddition

-

Nucleophilic attack by H<sub>2</sub>O

-

Protodeauration and enol–keto tautomerization

-

-

Rate-determining step : Enol–keto tautomerization (ΔG<sup>‡</sup> = 24.3 kcal/mol) .

Iron-Catalyzed C–H Activation

Fe(II) catalysts enable annulation with benzamides under mild conditions:

-

Substrates : Propargyl acetates + benzamides

-

Conditions : Fe(acac)<sub>3</sub> (5 mol%), ZnBr<sub>2</sub>·TMEDA, 25°C

Cobalt-Catalyzed Carboxylation

CoI<sub>2</sub>(bpy) mediates carboxylation with CO<sub>2</sub> at ambient conditions:

-

Substrates : Propargyl acetates with bulky R<sup>1</sup> groups

Iron-Catalyzed Borylation

Fe(acac)<sub>3</sub> facilitates anti-S<sub>N</sub>2’ borylation with >85% chirality retention:

-

Substrates : Propargyl acetates + bis(pinacolato)diboron

Light-Promoted Radical Borylation

Visible light (390–400 nm) induces radical-based borylation:

Optimized Conditions Table:

| Entry | NHC-BH<sub>3</sub> (equiv) | Solvent | Yield (%) |

|---|---|---|---|

| 1 | 2.0 | CH<sub>3</sub>CN | 57 |

| 9 | 2.0 | PhF | 65 |

| 19 | 5.0 | PhF | 78 |

Palladium-Catalyzed Stereospecific Substitutions

Pd(0) catalysts enable kinetic resolution of racemic propargyl acetates:

-

Reagents : Allylmetal reagents (e.g., Bpin, ZnEt)

Mechanistic Insights

Q & A

Q. What are the standard synthetic routes for propargyl acetate, and how can reaction conditions be optimized for higher yields?

this compound is typically synthesized via acetylation of propargyl alcohol. A general method involves reacting propargyl alcohol with acetyl chloride or acetic anhydride in the presence of a base (e.g., pyridine) to neutralize HCl byproducts . Optimization includes:

- Catalyst selection : Use of DMAP (4-dimethylaminopyridine) to enhance acetylation efficiency.

- Solvent choice : Polar aprotic solvents (e.g., THF) improve solubility of intermediates.

- Temperature control : Maintaining temperatures below 0°C minimizes side reactions like polymerization. Yield improvements (>90%) are achievable through stoichiometric adjustments and inert atmosphere conditions .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

- FT-IR Spectroscopy : Confirms acetyl (C=O stretch at ~1740 cm⁻¹) and propargyl (C≡C stretch at ~2120 cm⁻¹) functional groups .

- GC-MS : Verifies molecular ion peaks (e.g., m/z 98 for this compound) and detects impurities .

- ¹H NMR : Key signals include the acetyl methyl group (δ 2.1 ppm) and propargyl protons (δ 4.7 ppm for -OCH₂C≡CH) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

this compound shares hazards with its precursor, propargyl alcohol, including flammability and toxicity. Key precautions:

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- PPE : Nitrile gloves and safety goggles are mandatory.

- Storage : In airtight containers away from oxidizers, as propargyl derivatives are prone to exothermic decomposition .

Advanced Research Questions

Q. How can contradictory data in this compound’s reaction kinetics be resolved?

Discrepancies in reported rate constants often arise from experimental variables:

- Solvent effects : Dielectric constants of solvents (e.g., DMSO vs. THF) influence nucleophilic acetylation rates.

- Catalyst loading : Trace moisture in catalysts (e.g., ZnCl₂) can alter reaction pathways. Methodological resolution :

- Conduct controlled replicates with in-situ FT-IR monitoring to track real-time kinetics .

- Compare results across solvent systems using multivariate statistical analysis .

Q. What strategies mitigate side reactions (e.g., alkyne polymerization) during this compound synthesis?

- Additive use : Radical inhibitors (e.g., BHT) suppress polymerization .

- Low-temperature protocols : Reactions conducted at −40°C reduce thermal degradation .

- Inert atmosphere : Argon or nitrogen prevents oxidative side reactions. Post-synthesis purification via flash chromatography (hexane/EtOAC gradients) effectively isolates this compound from oligomeric byproducts .

Q. How can this compound’s reactivity be exploited in click chemistry or material science applications?

The propargyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC):

- Functionalization : Conjugation with azide-modified biomolecules for bioimaging probes (e.g., PEGylated derivatives) .

- Polymer synthesis : As a monomer in thiol-yne reactions to create crosslinked hydrogels. Experimental design :

- Optimize Cu(I) catalyst concentration (e.g., 1 mol% TBTA) to balance reaction speed and biocompatibility .

- Validate conjugation efficiency via MALDI-TOF MS .

Methodological Resources

Key Research Gaps and Future Directions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.